2-Cyclopentaneamidobenzoic acid
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Overview
Description
2-Cyclopentaneamidobenzoic acid is an organic compound characterized by the presence of a cyclopentane ring attached to an amide group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentaneamidobenzoic acid typically involves the reaction of cyclopentylamine with a benzoic acid derivative. One common method is the amidation reaction, where cyclopentylamine reacts with benzoic acid or its derivatives under specific conditions to form the desired compound. The reaction can be catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to enhance the yield and efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving continuous monitoring and control of temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentaneamidobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated or nitrated derivatives.
Scientific Research Applications
2-Cyclopentaneamidobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopentaneamidobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane carboxylic acid: Similar in structure but lacks the amide group.
Benzoic acid: Contains the benzoic acid moiety but lacks the cyclopentane ring.
Cyclopentylamine: Contains the cyclopentane ring and amine group but lacks the benzoic acid moiety.
Uniqueness
2-Cyclopentaneamidobenzoic acid is unique due to the combination of the cyclopentane ring, amide group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
Molecular Formula |
C13H15NO3 |
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Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-(cyclopentanecarbonylamino)benzoic acid |
InChI |
InChI=1S/C13H15NO3/c15-12(9-5-1-2-6-9)14-11-8-4-3-7-10(11)13(16)17/h3-4,7-9H,1-2,5-6H2,(H,14,15)(H,16,17) |
InChI Key |
CRSMVTGVZVZHEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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